(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
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Overview
Description
The compound “(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, amino, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
Formation of the benzofuro[5,6-f][1,3]benzodioxol core: This can be achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step may involve selective hydroxylation reactions.
Attachment of the 3,4-diamino-5-methoxyphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one: Similar compounds may include other benzofurobenzodioxol derivatives with different substituents.
Comparison: This compound may have unique properties compared to similar compounds, such as higher potency, selectivity, or stability.
Properties
CAS No. |
201594-23-2 |
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Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H20N2O6/c1-25-15-3-8(2-12(21)18(15)22)16-9-4-13-14(28-7-27-13)5-10(9)19(23)11-6-26-20(24)17(11)16/h2-5,11,16-17,19,23H,6-7,21-22H2,1H3/t11-,16+,17-,19+/m0/s1 |
InChI Key |
PENKJPXZIZRPSK-WUMIZFIASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1N)N)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
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